molecular formula C7H14ClNS B6162369 3-thia-9-azabicyclo[3.3.1]nonane hydrochloride CAS No. 2097962-30-4

3-thia-9-azabicyclo[3.3.1]nonane hydrochloride

Cat. No.: B6162369
CAS No.: 2097962-30-4
M. Wt: 179.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-thia-9-azabicyclo[331]nonane hydrochloride is a bicyclic compound that contains both sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-thia-9-azabicyclo[3.3.1]nonane hydrochloride typically involves the formation of the bicyclic framework through cyclization reactions. One approach involves the use of radical cyclization protocols. For example, a samarium(II) iodide-mediated radical cyclization has been reported to be effective in constructing the desired bicyclic structure .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts and reaction conditions to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-thia-9-azabicyclo[3.3.1]nonane hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce various substituents onto the bicyclic framework.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the bicyclic structure.

Scientific Research Applications

3-thia-9-azabicyclo[3.3.1]nonane hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-thia-9-azabicyclo[3.3.1]nonane hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into various binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-thia-9-azabicyclo[3.3.1]nonane hydrochloride is unique due to the presence of both sulfur and nitrogen atoms within its bicyclic framework. This combination of heteroatoms imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

2097962-30-4

Molecular Formula

C7H14ClNS

Molecular Weight

179.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.